N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide
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Overview
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide is a compound that features a pyrrolidine ring, a phenyl group, and a methanesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of several growth factors, cytokines, receptors, and cell adhesion molecules .
Mode of Action
This compound interacts with its target, ADAM17, by binding to its active site . This binding inhibits the enzymatic activity of ADAM17, preventing it from cleaving its substrates . As a result, the shedding process is disrupted, leading to changes in cellular signaling and function .
Biochemical Pathways
The inhibition of ADAM17 affects several biochemical pathways. It primarily impacts the Tumor Necrosis Factor (TNF) signaling pathway , as ADAM17 is responsible for the shedding of TNF-α, a potent pro-inflammatory cytokine . By inhibiting ADAM17, the compound reduces the levels of soluble TNF-α, thereby modulating the inflammatory response .
Pharmacokinetics
Compounds with the pyrrolidine ring, such as this one, are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on the TNF signaling pathway. By inhibiting ADAM17 and reducing the levels of soluble TNF-α, the compound can modulate the inflammatory response . This could potentially lead to anti-inflammatory effects, which may be beneficial in the treatment of diseases characterized by excessive inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with ADAM17 . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with aniline under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates
- Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides
Uniqueness
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide is unique due to its specific structural features that confer distinct biological activities. The presence of the pyrrolidine ring and the sulfonamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17-7-4-12-19(17)16-10-8-15(9-11-16)18-23(21,22)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,18H,4,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYQUXJQHGKJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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